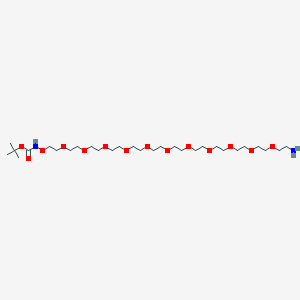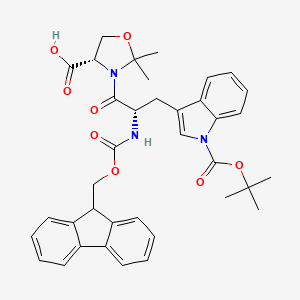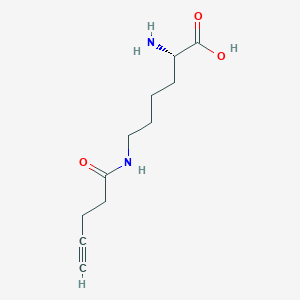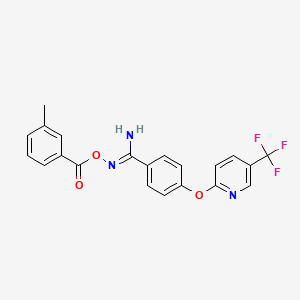![molecular formula C11H22N2O2 B6352279 tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate CAS No. 2305078-76-4](/img/structure/B6352279.png)
tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate” is also known as tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For instance, the InChI code for tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate is 1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate has a molecular weight of 216.28 g/mol . It is a powder and is stored at a temperature of 4°C .Mecanismo De Acción
The mechanism of action of tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate is still not fully understood. However, it is believed that the carbamate group of this compound is responsible for its catalytic activity. The carbamate group is thought to act as a Lewis acid, which facilitates the formation of a transition state in the reaction. This transition state is believed to be responsible for the catalytic activity of this compound.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have anti-microbial activity, and to be useful in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable. In addition, it has a wide range of biochemical and physiological effects, which makes it useful for a variety of applications. However, this compound also has some limitations for laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it is not very stable in the presence of light and heat, which can make it difficult to store and use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the use of tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate. It has been studied for its potential therapeutic applications, and further research could be done to explore its potential as a drug. In addition, this compound could be used to synthesize other compounds and peptides, which could be used in drug development. Finally, further research could be done to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects.
Métodos De Síntesis
Tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate can be synthesized through a series of reactions. The synthesis begins with the reaction of tert-butyl chloride and 2-methyl-4-piperidone, which produces tert-butyl N-methyl-4-piperidone. This intermediate can then be reacted with anhydrous ethyl carbamate to form this compound.
Aplicaciones Científicas De Investigación
Tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate has been used in various scientific applications, such as in the synthesis of peptides and other organic compounds, as well as in drug development. It has been used as a catalyst in the synthesis of peptides, and has been found to be useful in the synthesis of β-lactam antibiotics. This compound has also been used to synthesize various active pharmaceutical ingredients (API) and other drug intermediates.
Safety and Hazards
Safety information for similar compounds indicates that they should not be released into the environment . They have hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
tert-butyl N-[(2S,4R)-2-methylpiperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURXHODEVCLVNT-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)
![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)

![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)